molecular formula C19H17N3O4S2 B2792103 N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170440-27-3

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Numéro de catalogue B2792103
Numéro CAS: 1170440-27-3
Poids moléculaire: 415.48
Clé InChI: DUGFKOIQOIQAHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, also known as AMT-130, is a small molecule drug that is currently being developed for the treatment of Huntington's disease. Huntington's disease is a genetic disorder that affects the brain, causing the progressive deterioration of cognitive and motor functions. AMT-130 is a promising drug candidate that has shown potential in preclinical studies to slow down the progression of the disease.

Mécanisme D'action

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a small molecule drug that works by targeting the RNA molecule that codes for the mutant huntingtin protein. This compound binds to the RNA molecule and triggers its degradation, resulting in a reduction in the levels of mutant huntingtin protein. This reduction in protein levels is thought to slow down the progression of Huntington's disease.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the levels of mutant huntingtin protein in the brains of mice. This reduction in protein levels is associated with an improvement in motor function and a reduction in brain atrophy. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is its ability to effectively reduce the levels of mutant huntingtin protein in the brain. This reduction in protein levels is associated with an improvement in motor function and a reduction in brain atrophy, making this compound a promising drug candidate for the treatment of Huntington's disease. However, one of the limitations of this compound is its specificity for the mutant huntingtin protein. This compound may not be effective in patients with other forms of Huntington's disease or other neurodegenerative disorders.

Orientations Futures

There are several future directions for the development of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. One direction is the optimization of the dosing regimen to maximize the therapeutic effect while minimizing the risk of adverse effects. Another direction is the evaluation of the long-term safety and efficacy of this compound in humans. Additionally, the development of biomarkers to monitor the progression of Huntington's disease and the response to treatment with this compound could help to accelerate the clinical development of the drug. Finally, the development of combination therapies that target multiple pathways involved in the pathogenesis of Huntington's disease could potentially enhance the therapeutic effect of this compound.

Méthodes De Synthèse

The synthesis of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 4-bromoanisole and 3-acetylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with methylsulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high-purity product with good yields.

Applications De Recherche Scientifique

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been extensively studied in preclinical models of Huntington's disease. In a study published in the Journal of Medicinal Chemistry, this compound was shown to effectively reduce the levels of mutant huntingtin protein, the protein responsible for causing Huntington's disease, in the brains of mice. This reduction in protein levels was associated with an improvement in motor function and a reduction in brain atrophy. These promising results have led to the initiation of a phase 1/2 clinical trial to evaluate the safety and efficacy of this compound in humans.

Propriétés

IUPAC Name

N-(3-acetylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-12(23)13-4-3-5-15(10-13)20-18(24)17-11-27-19(22-17)21-14-6-8-16(9-7-14)28(2,25)26/h3-11H,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGFKOIQOIQAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.